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Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl
cyclopropanecarboxylate, a valuable building block in organic synthesis and drug discovery.

The following sections detail its characteristic signatures in Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by standardized

experimental protocols.

Spectroscopic Data Summary
The empirical formula for ethyl cyclopropanecarboxylate is C₆H₁₀O₂, with a molecular weight

of 114.14 g/mol .[1][2][3] Its structure has been elucidated and confirmed through the combined

application of ¹H NMR, ¹³C NMR, IR, and MS techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum of ethyl cyclopropanecarboxylate provides distinct signals

corresponding to the ethyl and cyclopropyl protons. The spectrum is typically recorded in

deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl Cyclopropanecarboxylate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.12 Quartet (q) 2H 7.1 -O-CH₂-CH₃

1.55 Multiplet (m) 1H -
-CH-

(cyclopropyl)

1.25 Triplet (t) 3H 7.1 -O-CH₂-CH₃

0.85 Multiplet (m) 4H -
-CH₂-CH₂-

(cyclopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, identifying the unique carbon

environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Cyclopropanecarboxylate

Chemical Shift (δ) ppm Assignment

174.5 C=O (ester carbonyl)

60.5 -O-CH₂-

14.3 -CH₃

12.8 -CH- (cyclopropyl)

8.5 -CH₂- (cyclopropyl)

IR (Infrared) Spectroscopy
The IR spectrum of ethyl cyclopropanecarboxylate reveals the presence of key functional

groups, most notably the ester carbonyl.

Table 3: Key IR Absorption Bands for Ethyl Cyclopropanecarboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b132449?utm_src=pdf-body
https://www.benchchem.com/product/b132449?utm_src=pdf-body
https://www.benchchem.com/product/b132449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Mode

2985 Strong C-H stretch (aliphatic)

1730 Strong C=O stretch (ester)

1180 Strong C-O stretch (ester)

1040 Medium C-C stretch (cyclopropane)

MS (Mass Spectrometry)
Electron ionization mass spectrometry (EI-MS) of ethyl cyclopropanecarboxylate results in a

characteristic fragmentation pattern that confirms its molecular weight and structure.[3]

Table 4: Major Fragments in the Mass Spectrum of Ethyl Cyclopropanecarboxylate

m/z Relative Intensity (%) Proposed Fragment

114 15 [M]⁺ (Molecular Ion)

85 60 [M - C₂H₅]⁺

69 100 [C₃H₅CO]⁺ (Base Peak)

41 85 [C₃H₅]⁺

29 40 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of ethyl
cyclopropanecarboxylate is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃)

containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred

to a 5 mm NMR tube.
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Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1.0 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2.0 seconds.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A thin film of neat liquid ethyl cyclopropanecarboxylate is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b132449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded prior to the

sample analysis and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of ethyl cyclopropanecarboxylate in a volatile

solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct

insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Parameters:

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range of approximately

10-200 amu.

Data Acquisition: The relative abundance of each ion is recorded to generate the mass

spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like ethyl cyclopropanecarboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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